molecular formula C9H11Br2NO2 B13646984 Ethyl 3-(bromomethyl)isonicotinate hydrobromide

Ethyl 3-(bromomethyl)isonicotinate hydrobromide

Katalognummer: B13646984
Molekulargewicht: 325.00 g/mol
InChI-Schlüssel: TZJXKKMDXLXENZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(bromomethyl)isonicotinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2 and a molecular weight of 325.00 . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Ethyl 3-(bromomethyl)isonicotinate hydrobromide typically involves the bromination of ethyl isonicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the isonicotinate ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Analyse Chemischer Reaktionen

Ethyl 3-(bromomethyl)isonicotinate hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(bromomethyl)isonicotinate hydrobromide is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency and quality of the production process. In biological research, it is used to study the effects of brominated compounds on biological systems.

Wirkmechanismus

The mechanism of action of Ethyl 3-(bromomethyl)isonicotinate hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the reaction .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(bromomethyl)isonicotinate hydrobromide can be compared with other brominated isonicotinates, such as:

The uniqueness of this compound lies in its specific bromomethyl group, which imparts distinct reactivity and applications in various chemical and biological processes.

Eigenschaften

Molekularformel

C9H11Br2NO2

Molekulargewicht

325.00 g/mol

IUPAC-Name

ethyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-4-11-6-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H

InChI-Schlüssel

TZJXKKMDXLXENZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=NC=C1)CBr.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.